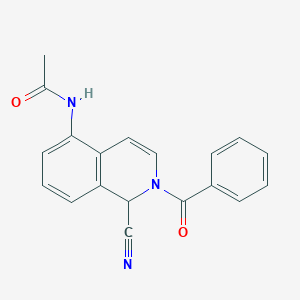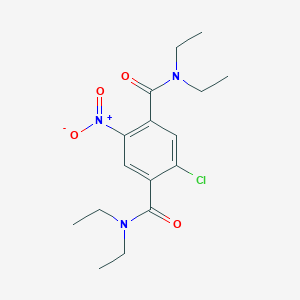
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide is an organic compound characterized by the presence of chloro, nitro, and dicarboxamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a chlorinated benzene derivative, followed by the introduction of the dicarboxamide groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-aminobenzene-1,4-dicarboxamide, while substitution of the chloro group can produce various derivatives depending on the nucleophile introduced.
科学研究应用
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The exact mechanism of action of 2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular processes. Further research is needed to elucidate the precise pathways involved.
相似化合物的比较
Similar Compounds
- 2-chloro-1,4-benzoquinone
- 2-chloro-5-nitrotoluene
- 1-chloro-2-nitrobenzene
Uniqueness
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide is unique due to the presence of both nitro and dicarboxamide groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The tetraethyl substitution further differentiates it by affecting its solubility and interaction with other molecules.
属性
IUPAC Name |
2-chloro-1-N,1-N,4-N,4-N-tetraethyl-5-nitrobenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-5-18(6-2)15(21)11-10-14(20(23)24)12(9-13(11)17)16(22)19(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHBEOULYVJJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1Cl)C(=O)N(CC)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
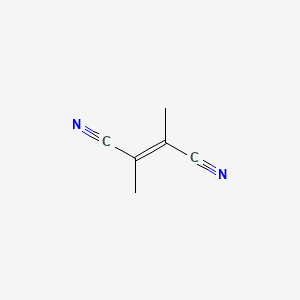
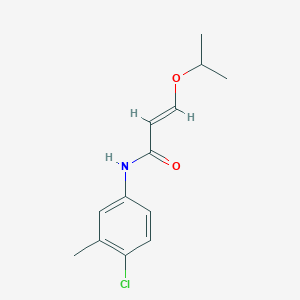
![ethyl N-[2-(methoxymethyl)-4-oxoquinazolin-3-yl]carbamate](/img/structure/B8044152.png)
![1-(2-Bicyclo[2.2.1]hept-5-enylidenemethyl)piperidine](/img/structure/B8044160.png)
![N-[3-(N-ethyl-3-methylanilino)propyl]methanesulfonamide](/img/structure/B8044162.png)
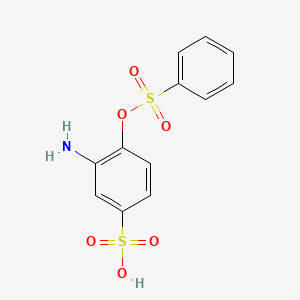
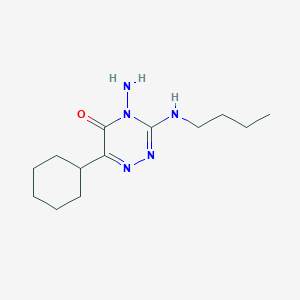
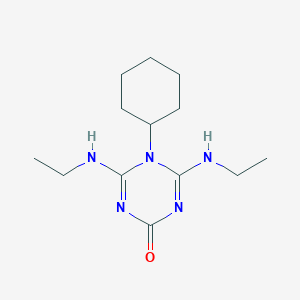
![methyl N-[2,4-dichloro-5-(methoxycarbonylamino)phenyl]carbamate](/img/structure/B8044200.png)
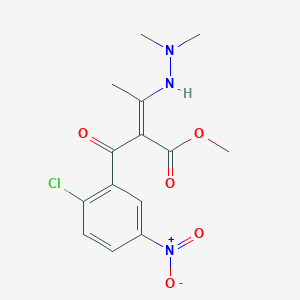
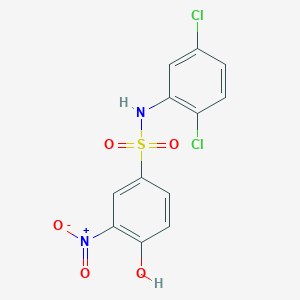
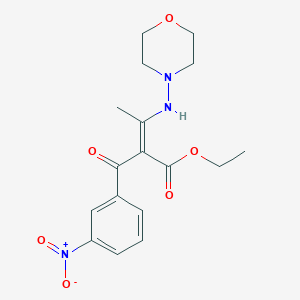
![1-[4-(4-chlorophenyl)sulfonyloxyphenyl]-N-phenylmethanimine oxide](/img/structure/B8044236.png)
